molecular formula C15H18N2O4S B15340736 3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide

3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide

Cat. No.: B15340736
M. Wt: 322.4 g/mol
InChI Key: NUYJCFCZZNJKRH-UHFFFAOYSA-N
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Description

3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This compound, in particular, has garnered interest due to its potential antioxidant, antibacterial, and other biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antioxidant and antibacterial properties, making it useful in biological studies.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3,4-dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
  • 3-Amino-N-(3,4-dimethoxybenzyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Uniqueness

Compared to similar compounds, 3-Amino-N-(3,4-dimethoxybenzyl)-benzenesulfonamide stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its dual antioxidant and antibacterial properties make it particularly valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

3-amino-N-[(3,4-dimethoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H18N2O4S/c1-20-14-7-6-11(8-15(14)21-2)10-17-22(18,19)13-5-3-4-12(16)9-13/h3-9,17H,10,16H2,1-2H3

InChI Key

NUYJCFCZZNJKRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)N)OC

Origin of Product

United States

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